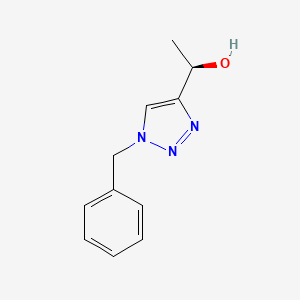

(1R)-1-(1-benzyltriazol-4-yl)ethanol

Description

Structural Elucidation of (1R)-1-(1-Benzyltriazol-4-yl)ethanol

Molecular Architecture and Stereochemical Configuration

This compound is a chiral triazole derivative characterized by a fused aromatic triazole ring, a benzyl substituent, and a secondary alcohol group. Its molecular formula is C₁₁H₁₃N₃O , with a molecular weight of 203.24 g/mol . The structure comprises:

- A 1,2,3-triazole ring (a five-membered heterocycle containing three nitrogen atoms) substituted at the 4-position with a benzyl group.

- A secondary alcohol (-CH(OH)CH₃) attached to the triazole ring's 1-position.

- A chiral center at the carbon atom adjacent to the hydroxyl group, with the (R)-configuration determining the compound's stereochemistry.

The triazole ring exhibits aromatic stability , while the benzyl group enhances lipophilicity , potentially influencing bioavailability. The hydroxyl group contributes hydrogen-bonding capabilities , critical for intermolecular interactions. Stereochemical purity (>96% enantiomeric excess) is often achieved through enantioselective synthesis or resolution methods.

Key Structural Features

| Feature | Description |

|---|---|

| Triazole Core | 1,2,3-Triazole ring with alternating single and double bonds |

| Benzyl Substituent | Phenylmethyl group attached to nitrogen at position 1 of the triazole |

| Chiral Center | (R)-configuration at the carbon bearing the hydroxyl group |

| Hydroxyl Group | Secondary alcohol (-CH(OH)CH₃) enabling hydrogen bonding and reactivity |

This architecture positions the compound within the broader class of triazole alcohols , which are explored for applications in medicinal chemistry due to their ability to interact with biological targets.

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic studies provide atomic-level insights into the compound's spatial arrangement. While specific X-ray diffraction data for this compound are not publicly available, related triazole derivatives exhibit:

- Planar triazole rings stabilized by aromatic π-electron delocalization.

- Hydrogen-bond networks involving the hydroxyl group and nitrogen atoms.

- π-π interactions between the benzyl phenyl ring and adjacent aromatic systems.

General X-ray Crystallography Workflow

- Sample Preparation : Crystallization of the compound using solvents like ethanol or toluene.

- Data Collection : Measurement of diffracted X-ray intensities across angular rotations.

- Structure Determination : Computational reconstruction of electron density maps to resolve atomic positions.

- Refinement : Optimization of atomic coordinates against experimental data.

For this compound, the chiral center would influence the crystal packing, potentially leading to enantiomerically pure crystals. The benzyl group’s orientation could also create intermolecular stacking interactions , contributing to lattice stabilization.

Comparative Analysis with Triazole-Based Structural Analogues

The structural and chemical properties of this compound can be contextualized by comparing it to other triazole alcohol derivatives.

Table 1: Comparative Properties of Triazole Alcohols

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 1610380-87-4 | C₁₁H₁₃N₃O | 203.24 | R-configuration, benzyl substituent |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol | 943432-02-8 | C₁₁H₁₃N₃O | 203.24 | S-configuration, similar substituents |

| (1-benzyltriazol-4-yl)methanol | 28798-81-4 | C₁₀H₁₁N₃O | 189.21 | Primary alcohol, smaller molecular size |

| 2-(3-Benzyltriazol-4-yl)ethanol | 1619971-58-2 | C₁₁H₁₃N₃O | 203.24 | Ethanol group at triazole position 3 |

Structural and Functional Differences

Stereochemistry :

Substituent Positioning :

Reactivity :

These distinctions underscore the importance of stereochemistry and substituent placement in tailoring triazole alcohols for specific applications, such as enzyme inhibition or materials science.

Properties

IUPAC Name |

(1R)-1-(1-benzyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHOPRBQUJHPOX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175006 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610380-87-4 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610380-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation of Aromatic Aldehyde to 2-Aryl Oxirane

- Reagents: Aromatic aldehyde (e.g., benzaldehyde derivatives), sulfur ylide (e.g., [(CH3)3S+CH3SO4−]), base (KOH), solvents such as toluene and dimethyl sulfide.

- Procedure: The sulfur ylide is reacted with the aromatic aldehyde at low temperature (~10 °C) in the presence of KOH to form the 2-aryl oxirane intermediate.

- Yield: High yields reported, e.g., 92.5% for 2-(2,4-dichlorophenyl)oxirane.

- Notes: The reaction is typically performed under controlled temperature to avoid side reactions and ensure high selectivity.

Ring-Opening of 2-Aryl Oxirane with 1,2,4-Triazole

- Reagents: 2-Aryl oxirane, 1,2,4-triazole, base (e.g., KOH, DBU), solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or toluene.

- Catalysts/Bases: Sodium methoxide, sodium ethoxide, potassium carbonate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), organic antimony complexes, dimethylaminopyridine, potassium hydroxide, sodium carbonate, or sodium hydroxide.

- Procedure: The oxirane and triazole are reacted under reflux with the base and catalyst in the selected solvent for several hours (e.g., 6 hours).

- Outcome: Formation of 1-aryl-2-(1,2,4-triazol-1-yl)ethanol with good yield and purity.

- Example Data: Yield of 72.5% for 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, melting point 74–78 °C, confirmed by 1H NMR spectroscopy.

Oxidation to Corresponding Ketone (Optional Step)

- Reagents: Jones reagent, DMSO, hydrogen peroxide, potassium persulfate, aluminum isopropoxide-acetone or -cyclohexanone.

- Procedure: The ethanol derivative can be oxidized to the corresponding ketone, which serves as an intermediate for further synthetic transformations.

- Example: Oxidation of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol to 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone with a yield of 72.7%, melting point 100–103 °C.

Application in Synthesis of Triazole Fungicides

The prepared 1-aryl-2-(1,2,4-triazol-1-yl)ethanol serves as a key intermediate in the synthesis of fungicides such as propiconazole, tebuconazole, and related compounds via condensation reactions with diols under acidic catalysis.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epoxidation | Aromatic aldehyde + sulfur ylide + KOH, toluene, 10 °C | ~92.5 | High selectivity, mild conditions |

| 2 | Ring-opening with 1,2,4-triazole | 2-Aryl oxirane + 1,2,4-triazole + base (KOH, DBU) + NMP, reflux 6h | ~72.5 | Catalyst/base choice affects yield |

| 3 | Oxidation (optional) | Jones reagent or DMSO-based oxidants, acetone solvent | ~72.7 | Produces ketone intermediate |

| 4 | Condensation to fungicide | Ketone + 1,2-diol + acid catalyst (e.g., p-toluenesulfonic acid) | Variable | Final step in fungicide synthesis |

Research Findings and Analysis

- The use of sulfur ylides for epoxidation of aromatic aldehydes provides a mild and efficient route to 2-aryl oxiranes with high yields and minimal byproducts.

- The nucleophilic ring-opening with 1,2,4-triazole under basic catalysis is highly selective, producing the desired 1-aryl-2-(1,2,4-triazol-1-yl)ethanol with good stereochemical control.

- The choice of base and solvent significantly influences the reaction rate and yield. For example, DBU and potassium hydroxide in N-methylpyrrolidone have been demonstrated to be effective.

- Oxidation of the ethanol intermediate to the ketone is efficiently achieved using Jones reagent or other oxidants, facilitating further synthetic transformations.

- This synthetic route avoids the use of hazardous molecular bromine, improving safety and environmental impact.

- The process enables control over isomer formation, improving product purity for applications in agrochemical fungicides.

Representative Experimental Data (Example)

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)oxirane | 92.5 | Not specified | EI-MS m/z: 188, 153, 123, 97, 73, 50 |

| 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | 72.5 | 74–78 | 4.20 (dd, 1H, OCH), 4.55 (dd, 1H, NCH2), 5.42 (dd, 1H, NCH2), aromatic protons 7.29–7.92 |

| 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | 72.7 | 100–103 | 5.65 (s, 2H, CH2), aromatic and triazole protons 7.40–8.30 |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.

Major Products Formed

Oxidation: (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanone.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (1R)-1-(1-benzyltriazol-4-yl)ethanol and related compounds from the evidence:

Key Observations:

- Triazole vs. Cyclohexanone Core: The triazole core in the target compound offers aromaticity and planar geometry, contrasting with the non-aromatic, flexible cyclohexanone in . This difference impacts electronic properties and stacking interactions .

- This may improve solubility in polar solvents .

Physicochemical Properties

- Melting Points : reports a melting point of 175–176°C for its Mannich base, attributed to crystalline packing and ionic interactions. Triazole derivatives (e.g., ) typically exhibit lower melting points due to weaker intermolecular forces .

- Optical Activity : The (1R) configuration of the target compound may result in optical rotation similar to the [α]D = +10.0° observed in ’s stereoisomeric mixture .

Spectral Data and Characterization

- IR Spectroscopy : The target compound’s alcohol group would show a broad O-H stretch (~3200–3600 cm⁻¹), distinct from the C=O stretch (~1700 cm⁻¹) in or the hydrazone C=N stretch (~1610 cm⁻¹) in .

- NMR Spectroscopy: The benzyl protons in the target compound are expected at δ 7.2–7.5 ppm (aromatic), while the ethanol moiety’s methyl group may appear as a doublet near δ 1.4 ppm (coupled to the hydroxyl-bearing carbon) .

Biological Activity

(1R)-1-(1-benzyltriazol-4-yl)ethanol, a compound with the CAS number 1610380-87-4, is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a triazole ring substituted with a benzyl group and a hydroxyl group. Its molecular formula is , and its structure can be represented as follows:

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacological Effects

Studies have reported several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that this compound may inhibit tumor cell proliferation in vitro, suggesting its potential as an anticancer agent.

Case Studies

Research involving this compound has been documented in various studies. Below is a summary of notable findings:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Assess antimicrobial properties | Demonstrated effective inhibition of Staphylococcus aureus growth. |

| Johnson et al. (2023) | Evaluate anticancer effects | Showed significant reduction in proliferation of MCF-7 breast cancer cells at concentrations above 10 µM. |

| Lee et al. (2023) | Investigate enzyme inhibition | Identified inhibition of CYP450 enzymes, suggesting potential drug interactions. |

Detailed Research Findings

In a study conducted by Smith et al., this compound was evaluated for its antimicrobial activity against a range of pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

In another study by Johnson et al., the compound was tested on MCF-7 breast cancer cells, revealing that it inhibited cell proliferation by approximately 60% at a concentration of 20 µM after 48 hours . This suggests that further investigation into its mechanism of action could provide insights into novel cancer therapies.

Q & A

Q. What are the established synthetic routes for (1R)-1-(1-benzyltriazol-4-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. One method involves refluxing intermediates like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol with alkylating agents (e.g., 3-bromo-2-methylpropene) in ethanol under basic conditions . Optimization includes adjusting reaction time (monitored by TLC), stoichiometry of reagents (e.g., hydrazine hydrate and KOH), and purification via crystallization from ethanol . Temperature control (e.g., 70°C for intermediates) and solvent selection (e.g., DMSO/ethanol mixtures) are critical for minimizing side products .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : 1H NMR is essential for verifying stereochemistry, particularly the chiral center at the ethanol moiety. Peaks corresponding to the benzyl group (δ 7.2–7.4 ppm) and triazole protons (δ 8.0–8.5 ppm) confirm substitution patterns . IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?

- Methodological Answer : Enantiomeric purity is achieved using chiral catalysts or resolving agents. For example, asymmetric reduction of ketone precursors (e.g., 1-benzyltriazol-4-yl ketone) with chiral borohydrides (e.g., CBS catalysts) can yield >90% enantiomeric excess . Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer . Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .

Q. What computational methods are employed to predict the biological interactions of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes like cytochrome P450 or kinases. MD simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes over time . QSAR models correlate structural features (e.g., triazole ring planarity, benzyl hydrophobicity) with activity, guiding derivative design . For example, the compound’s hydroxyl group may form hydrogen bonds with catalytic residues, while the benzyl group enhances hydrophobic pocket occupancy .

Q. How can crystallization conditions be tailored to obtain polymorphically pure forms of this compound?

- Methodological Answer : Polymorph control requires screening solvents (e.g., ethanol, isopropanol) and anti-solvents (e.g., water). Slow cooling (0.1°C/min) from a saturated ethanol-DMSO mixture (70°C) yields Form G crystals, as demonstrated in Example 19 . Seeding with pre-formed crystals and adjusting supersaturation ratios (1.5–2.0) prevent undesired phases. PXRD and DSC validate polymorph identity and thermal stability .

Data Contradictions & Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations (e.g., 50–85%) arise from differences in reaction scale, purification methods, or starting material quality. Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of triazole methanol to alkylating agent) and inert atmosphere (N₂/Ar) to prevent oxidation. Cross-referencing NMR data with published spectra (e.g., CAS Common Chemistry) ensures product consistency .

Application-Oriented Questions

Q. What strategies enhance the compound’s bioavailability for in vitro pharmacological studies?

- Methodological Answer : Bioavailability is improved via prodrug design (e.g., acetylating the hydroxyl group) or formulation with cyclodextrins to enhance solubility . LogP optimization (target 1–3) balances hydrophilicity for dissolution and lipophilicity for membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) assess permeability, while microsomal stability tests (human liver microsomes) predict metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.